Isobutyl acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of isobutyl acetoacetate involves esterification reactions where acetic acid reacts with isobutyl alcohol. Various catalysts have been explored to improve the efficiency and yield of this reaction. For instance, chitosan sulfate has been used as a catalyst, demonstrating a product yield rate of 94.88% under optimal conditions, highlighting its reusability (Wang Yun-fang, 2005). Similarly, sodium bisulfate monohydrate has shown good catalytic activity, with yields over 92.33% under certain molar ratios and reaction times (Xie Yu-qi, 2010).
Molecular Structure Analysis
The molecular structure of isobutyl acetoacetate plays a crucial role in its reactivity and properties. Studies on related compounds, such as isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, have provided insights into the structural aspects that influence reactivity and potential applications. These studies involve multicomponent reactions (MCR) that highlight the importance of molecular structure in determining the outcomes of synthetic processes (C. U. Kumar et al., 2013).
Chemical Reactions and Properties
Isobutyl acetoacetate undergoes various chemical reactions, including esterification and condensation, to form different products depending on the reactants and conditions. The catalytic synthesis of isobutyl acetate using different catalysts such as phosphotungstic acid has been explored, showing that moderate conditions can lead to high productive rates (Xu Zhong-juan, 2009).
Scientific Research Applications
Neurological and Seizure Treatment : Acetoacetate and its analog, 2phenylbutyrate, have been shown to effectively inhibit neuronal activity and suppress seizures in vivo, suggesting potential benefits in treating drug-resistant epilepsy (Kadowaki et al., 2017).
Dietary Impact on Brain Metabolism : Acetoacetate and 3hydroxybutyrate have been found to inhibit glutamate-aspartate metabolism in astrocytes, potentially contributing to the anticonvulsant effects of a ketogenic diet (Yudkoff et al., 1997).
Metabolic and Kinetic Responses : Infusion of acetoacetate rapidly alters metabolic states, affecting levels of ketone bodies and free fatty acids without impacting blood glucose levels after an overnight fast (Owen et al., 1973).
Muscle Preservation and Anti-catabolic Effects : -hydroxybutyrate demonstrates anticatabolic effects in human skeletal muscle under inflammatory insult, expanding the therapeutic applications of nutritional ketosis (Koutnik et al., 2019).
Assessment of Renal Mitochondrial Redox State : Hyperpolarized 13C-acetoacetate can effectively assess renal mitochondrial redox state, offering a novel direct marker for assessing mitochondrial redox state in vivo (Morze et al., 2018).
Monitoring Metabolic Acidosis : New methods for determining beta-hydroxybutyrate and acetoacetate in plasma have been developed, enabling rapid assessment and monitoring of metabolic acidosis in juvenile onset diabetics (Li et al., 1980).
Synthesis and Industrial Application : Isobutyl acetate can be synthesized with chitosan sulfate under specific conditions and can be reused multiple times, indicating its industrial application potential (Wang Yun-fang, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylpropyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXNLVMBIHVDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064805 | |
Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; fruity taste; sweet, fruity odour of brandy | |
Record name | Isobutyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylpropyl 3-oxobutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol and oil | |
Record name | Isobutyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.97 | |
Record name | Isobutyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isobutyl acetoacetate | |
CAS RN |
7779-75-1 | |
Record name | Isobutyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI9DAL68Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylpropyl 3-oxobutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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